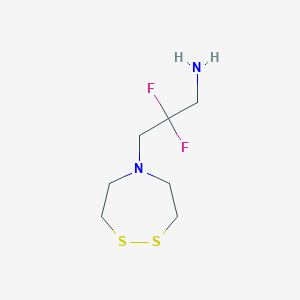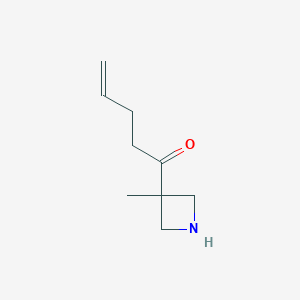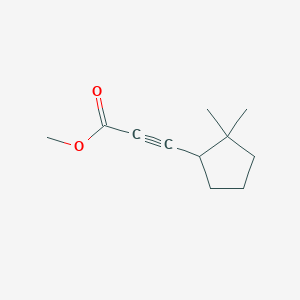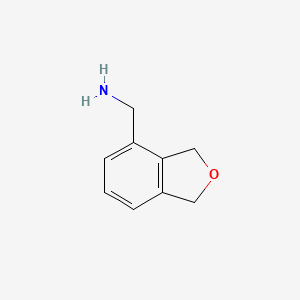![molecular formula C9H13NO B13173091 1-[1-(Aminomethyl)cyclopropyl]pent-4-yn-1-one](/img/structure/B13173091.png)
1-[1-(Aminomethyl)cyclopropyl]pent-4-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Aminomethyl)cyclopropyl]pent-4-yn-1-one is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This compound is characterized by the presence of a cyclopropyl group, an aminomethyl group, and a pent-4-yn-1-one moiety. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]pent-4-yn-1-one involves several steps, typically starting with the preparation of the cyclopropyl and pent-4-yn-1-one intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-[1-(Aminomethyl)cyclopropyl]pent-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[1-(Aminomethyl)cyclopropyl]pent-4-yn-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on this compound may contribute to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]pent-4-yn-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target molecules, while the cyclopropyl and pent-4-yn-1-one moieties may participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-[1-(Aminomethyl)cyclopropyl]pent-4-yn-1-one can be compared with other similar compounds, such as:
- 1-[1-(Aminomethyl)cyclopropyl]but-3-yn-1-one
- 1-[1-(Aminomethyl)cyclopropyl]hex-5-yn-1-one
These compounds share similar structural features but differ in the length of the carbon chain. The unique combination of the cyclopropyl, aminomethyl, and pent-4-yn-1-one groups in this compound contributes to its distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
1-[1-(aminomethyl)cyclopropyl]pent-4-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-8(11)9(7-10)5-6-9/h1H,3-7,10H2 |
Clé InChI |
PABAZESQQKEJIN-UHFFFAOYSA-N |
SMILES canonique |
C#CCCC(=O)C1(CC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13173024.png)
![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B13173031.png)



![3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13173049.png)


![1-[(Propylamino)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13173072.png)
![N-[(3-aminocyclobutyl)methyl]propanamide](/img/structure/B13173080.png)



![1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13173104.png)
